2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid
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Overview
Description
2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid: is a chemical compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro and two methoxy groups attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid typically involves the reaction of 3-chloro-4,5-dimethoxyphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are investigated for their potential as herbicides, fungicides, and antimicrobial agents.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, the compound mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant. This mechanism is similar to other phenoxyacetic acid herbicides .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar properties but with additional chlorine atoms.
Mecoprop: A phenoxyacetic acid derivative with an additional methyl group, used as a selective herbicide.
Uniqueness: 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups, which may impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other phenoxyacetic acid derivatives .
Properties
Molecular Formula |
C10H11ClO5 |
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Molecular Weight |
246.64 g/mol |
IUPAC Name |
2-(3-chloro-4,5-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO5/c1-14-8-4-6(16-5-9(12)13)3-7(11)10(8)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
WIBBMWGRSZBQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)OCC(=O)O)Cl)OC |
Origin of Product |
United States |
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